

Benchmarking Sphinx31: An In Vivo Efficacy Comparison Against Established Angiogenesis-Modulating Therapies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sphinx31*

Cat. No.: *B610945*

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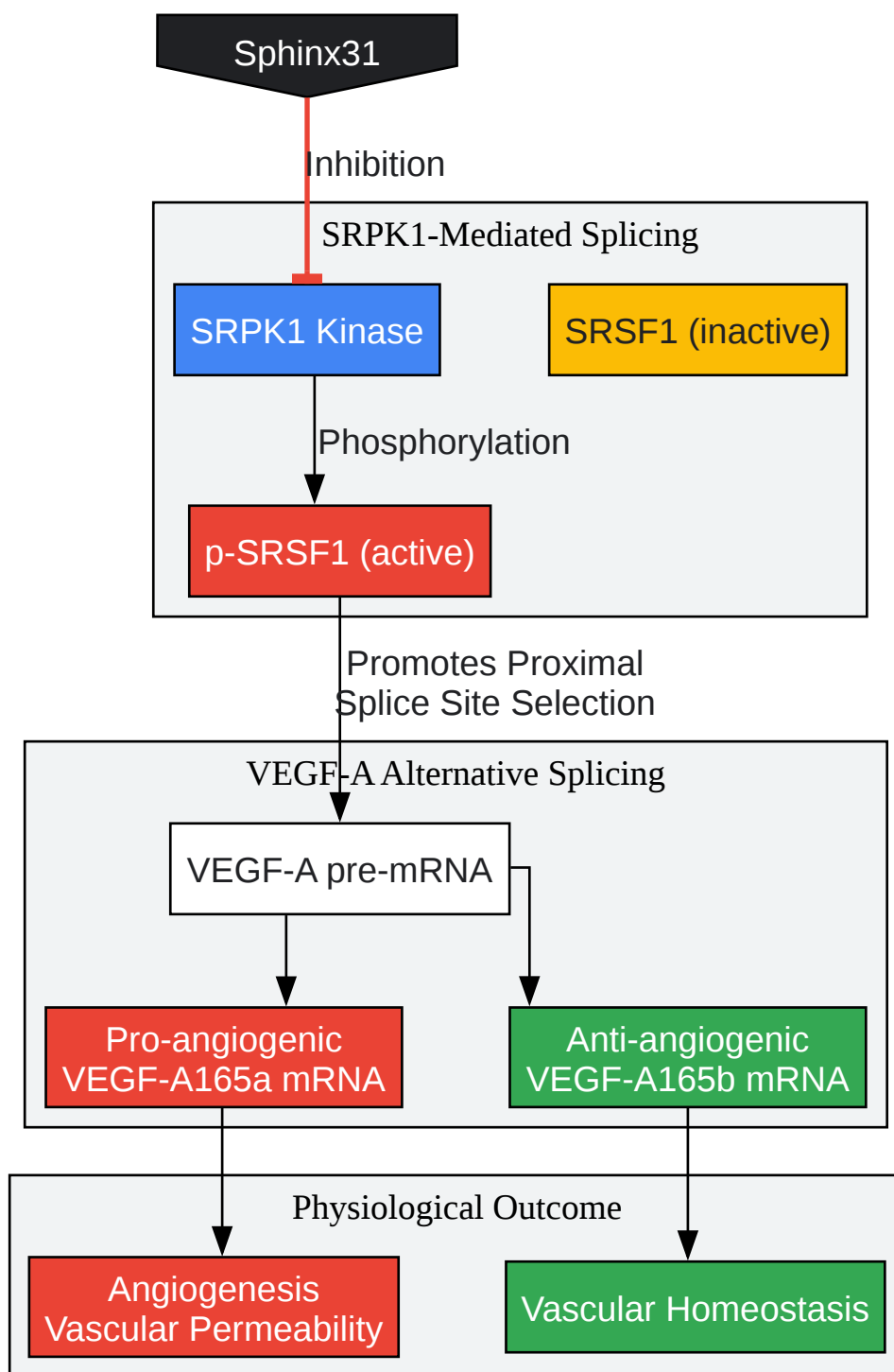
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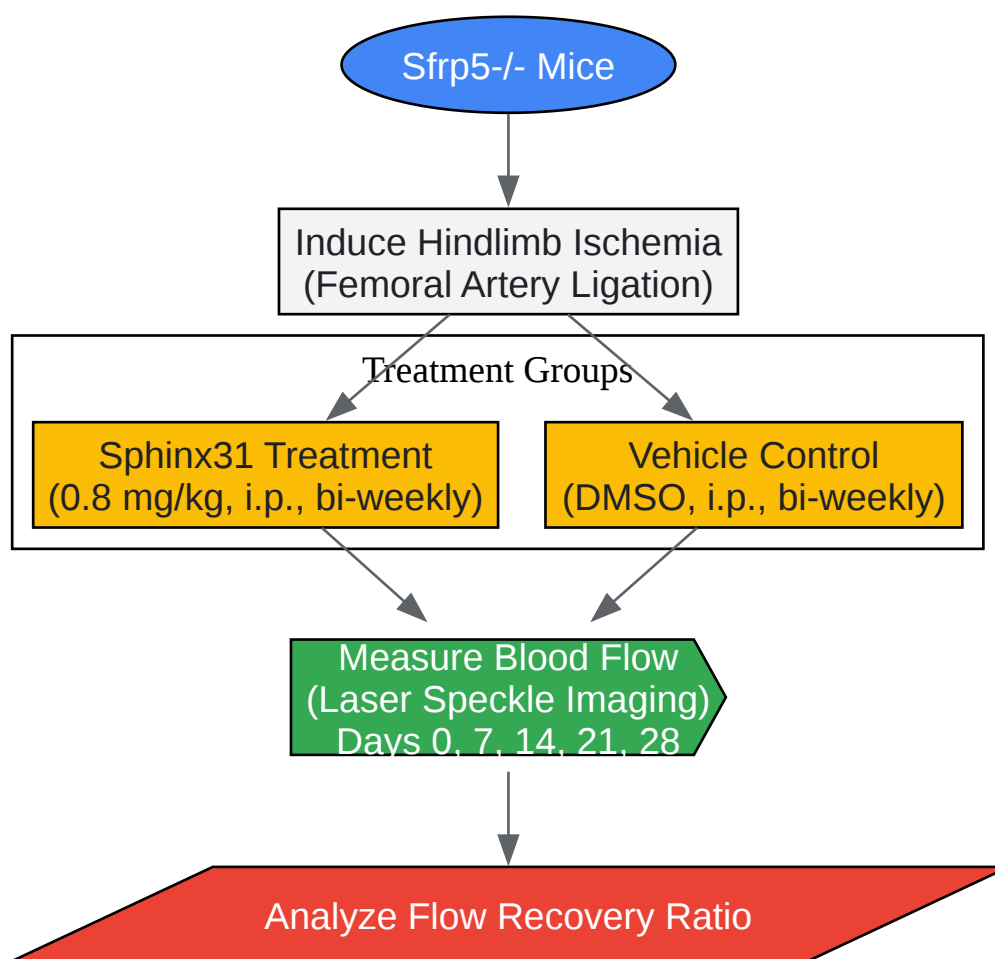
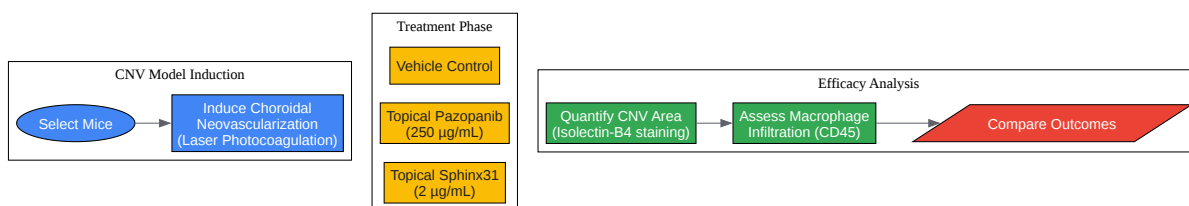
This guide provides a comprehensive in vivo benchmark of **Sphinx31**, a novel and highly selective inhibitor of Serine/threonine-protein kinase 1 (SRPK1).^{[1][2]} **Sphinx31**'s mechanism of action centers on the modulation of alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), a critical regulator of angiogenesis.^{[3][4]} By inhibiting SRPK1, **Sphinx31** prevents the phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1), which in turn shifts the splicing of VEGF-A pre-mRNA.^{[2][4][5]} This shift favors the production of the anti-angiogenic isoform, VEGF-A165b, over the pro-angiogenic isoform, VEGF-A165a.^{[3][4][6]}

This unique mechanism presents a promising therapeutic strategy for a range of conditions characterized by pathological angiogenesis, including neovascular eye diseases and peripheral vascular disease. This document summarizes key in vivo experimental data, comparing the efficacy of **Sphinx31** to established therapeutic agents and vehicle controls in relevant disease models.

I. Mechanism of Action: The SRPK1/VEGF-A Pathway

Sphinx31 is an ATP-competitive, type 1 kinase inhibitor with high potency and selectivity for SRPK1 (IC₅₀ of 5.9 nM).^{[1][2][3]} Its primary downstream effect is the alteration of the VEGF-A splice isoform balance, a key driver of angiogenic processes. The pathway is visualized below.





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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 6. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Sphinx31: An In Vivo Efficacy Comparison Against Established Angiogenesis-Modulating Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610945#benchmarking-the-in-vivo-efficacy-of-sphinx31-against-established-therapies>]

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